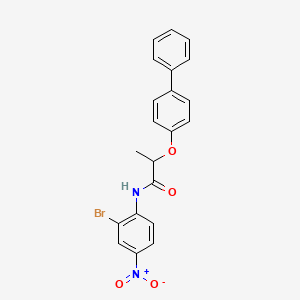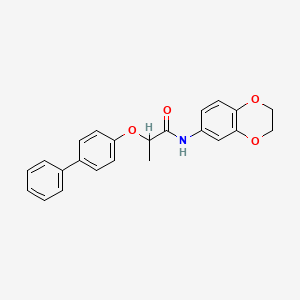![molecular formula C21H23BrClN3O3 B4174564 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4174564.png)
3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide
Descripción general
Descripción
3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide, also known as BPPB, is a chemical compound that has been studied extensively for its potential use in scientific research. It is a benzamide derivative that has shown promise in various areas of research, including neuroscience, cancer research, and drug development.
Mecanismo De Acción
3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide works by blocking certain ion channels in the brain, specifically the TRPV1 and TRPA1 channels. These channels are involved in the transmission of pain signals, and blocking them can lead to pain relief. 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide has also been shown to have anti-inflammatory properties, which may further contribute to its pain-relieving effects.
Biochemical and Physiological Effects:
3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory effects, 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide has also been shown to have anti-cancer properties. Studies have shown that 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide can inhibit the growth of certain cancer cells, including breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a valuable tool for researchers studying pain, inflammation, and cancer. However, one limitation of using 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide in lab experiments is that it may not be suitable for all types of experiments. For example, its effects on ion channels may interfere with other experiments that rely on these channels.
Direcciones Futuras
There are many potential future directions for research on 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide. One area of research that is currently being explored is the use of 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide as a potential treatment for various neurological disorders, including chronic pain, migraine, and epilepsy. Another area of research is the development of new drugs based on the structure of 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide, which may have even greater efficacy and fewer side effects. Finally, more research is needed to fully understand the biochemical and physiological effects of 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide, which may lead to new discoveries and applications in the future.
Aplicaciones Científicas De Investigación
3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide has been studied extensively for its potential use in scientific research. One area of research where 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide has shown promise is in the field of neuroscience. Studies have shown that 3-bromo-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-methoxybenzamide can block certain ion channels in the brain, which may have implications for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
3-bromo-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrClN3O3/c1-3-20(27)26-10-8-25(9-11-26)18-6-5-15(23)13-17(18)24-21(28)14-4-7-19(29-2)16(22)12-14/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSQQHTXXOANBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B4174482.png)
![2-(1-adamantyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4174483.png)

![6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N-ethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4174492.png)
![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4174495.png)

![N-(6-methyl-2-pyridinyl)-5-nitro-2-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4174514.png)
![methyl 2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4174524.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4174529.png)
![2-(3-bromophenyl)-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174548.png)
![4-[allyl(methylsulfonyl)amino]-N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4174555.png)
![4-amino-N-[1-(2-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4174572.png)
![2-chloro-N-[3-(1-pyrrolidinylsulfonyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4174576.png)
![dimethyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4174583.png)